2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid
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Description
The compound “2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as 2-methylthio-1,4-dihydropyrimidines have been synthesized by alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .Scientific Research Applications
Antimicrobial Activity
2-(Methylthio)-4-phenylpyrimidine-5-carboxylic acid and its derivatives have been explored for their potential antimicrobial properties. A study by El-kerdawy et al. (1990) synthesized mercapto-and aminopyrimidine derivatives that exhibited in vitro antimicrobial activity against pathogenic micro-organisms (El-kerdawy et al., 1990). Additionally, Shastri and Post (2019) developed a series of tetrahydro-2-(hydroxyimino)-pyrimidine-5-carboxylic acids showing significant antibacterial and promising antifungal activities (Shastri & Post, 2019).
Synthesis of Derivatives
The compound has been used in the synthesis of various chemical derivatives. Matloobi and Kappe (2007) developed a microwave-assisted method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, showing its versatility in chemical synthesis (Matloobi & Kappe, 2007). Another study by Mikhaleva et al. (1986) synthesized 5-arylpyrimidine-2-carboxylic acids and investigated their liquid-crystal characteristics, indicating potential applications in materials science (Mikhaleva et al., 1986).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been studied for various therapeutic properties. For example, Abdel-Wahab et al. (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases from this compound, which displayed antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
Crystallography
In the field of crystallography, the compound has been utilized to study co-crystal formation. Chinnakali et al. (1999) investigated the co-crystal of 2-aminopyrimidine and p-phenylenediacetic acid, demonstrating its use in understanding molecular interactions (Chinnakali et al., 1999).
Properties
IUPAC Name |
2-methylsulfanyl-4-phenylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c1-17-12-13-7-9(11(15)16)10(14-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVCXBXAXVWKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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